1-(4-Bromopyridin-2-yl)cyclobutanecarbonitrile

Catalog No.
S838965
CAS No.
1163707-59-2
M.F
C10H9BrN2
M. Wt
237.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Bromopyridin-2-yl)cyclobutanecarbonitrile

CAS Number

1163707-59-2

Product Name

1-(4-Bromopyridin-2-yl)cyclobutanecarbonitrile

IUPAC Name

1-(4-bromopyridin-2-yl)cyclobutane-1-carbonitrile

Molecular Formula

C10H9BrN2

Molecular Weight

237.1 g/mol

InChI

InChI=1S/C10H9BrN2/c11-8-2-5-13-9(6-8)10(7-12)3-1-4-10/h2,5-6H,1,3-4H2

InChI Key

WXQKLBXTWCBKHN-UHFFFAOYSA-N

SMILES

C1CC(C1)(C#N)C2=NC=CC(=C2)Br

Canonical SMILES

C1CC(C1)(C#N)C2=NC=CC(=C2)Br

1-(4-Bromopyridin-2-yl)cyclobutanecarbonitrile is an organic compound characterized by its unique structure, which includes a brominated pyridine ring and a cyclobutane moiety attached to a carbonitrile group. Its molecular formula is C10_{10}H9_{9}BrN2_{2}, with a molar mass of approximately 237.1 g/mol . The compound exhibits a density of around 1.54 g/cm³ and is typically found in a solid state at room temperature .

  • The nitrile group can be mildly toxic if ingested or inhaled.
  • The bromo-substituted pyridine may have similar toxicity profiles to other halogenated pyridines, which can be irritating to the skin and eyes.

Synthesis of 1-(4-Bromopyridin-2-yl)cyclobutanecarbonitrile can be achieved through various methods, including:

  • Cyclization Reactions: Starting from suitable precursors containing both the bromopyridine and cyclobutane functionalities, cyclization can be facilitated under acidic or basic conditions.
  • Nucleophilic Substitution: Utilizing nucleophiles to replace the bromine atom in the pyridine ring can yield the desired compound.
  • Carbonitrile Formation: The introduction of the carbonitrile group can be achieved through reaction with cyanide sources under controlled conditions .

The applications of 1-(4-Bromopyridin-2-yl)cyclobutanecarbonitrile are primarily in medicinal chemistry, where it may serve as a lead compound for developing new pharmaceuticals. Its structural features make it a candidate for further modification to enhance biological activity or selectivity against specific targets in drug discovery .

Several compounds share structural similarities with 1-(4-Bromopyridin-2-yl)cyclobutanecarbonitrile, highlighting its uniqueness:

Compound NameSimilarityKey Features
1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile0.91Cyclopropane instead of cyclobutane
5-Bromo-3-methylpicolinonitrile0.87Contains a picolinate structure
2-(4-Bromopyridin-2-yl)acetonitrile0.86Acetonitrile functional group
1-(4-Methoxyphenyl)cyclopropane-1-carbonyl chloride0.86Different aromatic substitution
3-(5-Bromo-3-fluoropyridin-2-yl)acetonitrile0.77Contains fluorine substituent

These compounds demonstrate variations in their functional groups or ring structures while retaining some core characteristics associated with pyridine derivatives . The unique combination of a cyclobutane ring and a brominated pyridine distinguishes 1-(4-Bromopyridin-2-yl)cyclobutanecarbonitrile from its analogs, potentially influencing its reactivity and biological properties.

XLogP3

2.1

Wikipedia

1-(4-Bromopyridin-2-yl)cyclobutane-1-carbonitrile

Dates

Last modified: 08-16-2023

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